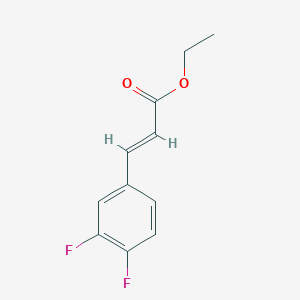

Ethyl 3-(3,4-difluorophenyl)acrylate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10F2O2 |

|---|---|

Molekulargewicht |

212.19 g/mol |

IUPAC-Name |

ethyl (E)-3-(3,4-difluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |

InChI-Schlüssel |

KIKIJDKRTQXILG-GQCTYLIASA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)F |

Kanonische SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 3 3,4 Difluorophenyl Acrylate and Its Precursors

Esterification Routes to Ethyl 3-(3,4-Difluorophenyl)acrylate

The final step in many synthetic sequences is the conversion of (E)-3-(3,4-Difluorophenyl)acrylic acid to its corresponding ethyl ester. This is typically achieved through acid-catalyzed esterification or by using a more reactive acid derivative.

The most common method for synthesizing Ethyl 3-(3,4-difluorophenyl)acrylate is the direct acid-catalyzed esterification of (E)-3-(3,4-difluorophenyl)acrylic acid with ethanol (B145695). This equilibrium-driven process, known as Fischer esterification, involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from ethanol. masterorganicchemistry.comchemguide.co.uk The reaction is typically slow and reversible. chemguide.co.uk To drive the reaction toward the product, ethanol is often used in large excess, serving as both the reagent and the solvent. masterorganicchemistry.com The removal of water, a byproduct, also shifts the equilibrium to favor ester formation. researchgate.net

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Studies on the esterification of acrylic acid with ethanol show that reaction parameters such as temperature, catalyst concentration, and the molar ratio of reactants significantly influence the reaction rate and conversion. researchgate.net For instance, increasing the catalyst concentration and temperature generally leads to higher conversion rates. researchgate.net While the reaction can reach equilibrium, integrated systems that remove water during the reaction, such as those using pervaporation membranes, have been shown to achieve higher conversions than would otherwise be possible. researchgate.net

Table 1: Typical Conditions for Fischer Esterification of Acrylic Acids

| Parameter | Typical Value/Condition | Rationale | Source |

|---|---|---|---|

| Reactants | Carboxylic Acid, Ethanol | Ethanol often serves as solvent. | masterorganicchemistry.com |

| Catalyst | Sulfuric Acid (H₂SO₄), HCl | Provides H⁺ to activate the carbonyl. | masterorganicchemistry.comresearchgate.net |

| Catalyst Loading | 1-3% (vol) | Increases reaction rate. | researchgate.net |

| Temperature | 50 - 70 °C | Higher temperature increases rate. | researchgate.net |

| Molar Ratio | Excess alcohol (e.g., 1:3 acid:alcohol) | Shifts equilibrium to favor product. | researchgate.net |

| Reaction Time | Several hours | Reaction is typically slow. | chemguide.co.uk |

An alternative, non-equilibrium route to Ethyl 3-(3,4-difluorophenyl)acrylate involves the conversion of the parent carboxylic acid into a more reactive intermediate, such as an acid halide (e.g., an acryloyl chloride). This two-step process begins with the treatment of (E)-3-(3,4-difluorophenyl)acrylic acid with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. mdpi.com This intermediate is highly reactive and readily undergoes nucleophilic acyl substitution with ethanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. mdpi.com This method is generally faster and proceeds to completion, avoiding the equilibrium limitations of Fischer esterification. Other coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), can also be used to facilitate the esterification by activating the carboxylic acid. arkat-usa.orgasianpubs.org

Knoevenagel Condensation Approaches for (E)-3-(3,4-Difluorophenyl)acrylic Acid Precursor Synthesis

The precursor, (E)-3-(3,4-difluorophenyl)acrylic acid, is commonly synthesized via the Knoevenagel condensation. organicreactions.orgwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.org For this specific precursor, 3,4-difluorobenzaldehyde (B20872) is reacted with a compound like malonic acid or diethyl malonate. organicreactions.orgwikipedia.org

The reaction is a nucleophilic addition followed by a dehydration step. wikipedia.org Weakly basic amines, such as piperidine (B6355638) or pyridine, are often employed as catalysts. organicreactions.orgwikipedia.org When malonic acid is used in pyridine, the condensation is typically followed by decarboxylation, directly yielding the desired α,β-unsaturated acrylic acid in a process known as the Doebner modification. wikipedia.org The choice of catalyst and solvent can influence the reaction's outcome and product selectivity. nih.gov Boric acid has also been reported as an effective, mild catalyst for Knoevenagel condensations. mdpi.com

Table 2: Catalysts in Knoevenagel Condensation

| Catalyst | Substrates | Conditions | Outcome | Source |

|---|---|---|---|---|

| Piperidine | Aldehyde, Malonic Ester | Room temperature or gentle heating | α,β-unsaturated product | organicreactions.org |

| Pyridine | Aldehyde, Malonic Acid | Heating | Condensation followed by decarboxylation | wikipedia.org |

| TiCl₄-Pyridine | Aldehyde, Malonate | Room temperature | Cyclized indene (B144670) products in some cases | nih.gov |

| Boric Acid | Aldehyde, Active Methylene Compound | Aqueous ethanol, room temp. | Good yields, easy purification | mdpi.com |

Wittig Reaction-Based Synthetic Pathways for Related Styrene (B11656) Intermediates

The Wittig reaction provides a powerful method for forming carbon-carbon double bonds, making it a viable pathway for synthesizing the core structure of Ethyl 3-(3,4-difluorophenyl)acrylate. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.org To form the acrylate (B77674) backbone, 3,4-difluorobenzaldehyde would be reacted with a stabilized ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane (Ph₃P=CHCO₂Et).

The mechanism proceeds via the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comberkeley.edu A key feature of the Wittig reaction is its stereoselectivity. Stabilized ylides, like the one required for this synthesis, generally produce the (E)-alkene (trans isomer) with high selectivity, which is the desired geometry for this compound. organic-chemistry.org

Catalytic Approaches in the Synthesis of Ethyl 3-(3,4-Difluorophenyl)acrylate and its Analogs

Catalysis is central to the efficient synthesis of Ethyl 3-(3,4-difluorophenyl)acrylate and related compounds. As discussed, acid catalysts are essential for Fischer esterification, and base catalysts are crucial for the Knoevenagel condensation. researchgate.netwikipedia.org

Beyond these fundamental applications, more advanced catalytic methods are employed in the synthesis of structural analogs. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been used to prepare complex aryl acrylic acids by coupling boronic acids with appropriate halo-acrylic acid precursors. nih.gov In the context of the Wittig reaction, recent research has focused on developing catalytic versions of the reaction to minimize the stoichiometric phosphine (B1218219) oxide waste. organic-chemistry.org Furthermore, resin-based catalysts are increasingly used for esterification processes, offering advantages in separation and reusability. chemra.com

Green Chemistry Principles in Synthetic Route Design for Aryl Acrylates

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, including aryl acrylates. Key goals include the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and catalysts. nih.gov

For acrylate synthesis, this involves several considerations:

Atom Economy : Reactions like the Wittig olefination generate a stoichiometric amount of triphenylphosphine oxide, a high-molecular-weight byproduct. Developing catalytic versions of such reactions is a key green chemistry objective. organic-chemistry.org

Catalysis : The use of solid, reusable catalysts, such as ion-exchange resins for esterification or heterogeneous catalysts for condensation reactions, can reduce waste and simplify purification compared to soluble catalysts. mdpi.comchemra.com

Solvent Choice : Efforts are made to replace hazardous solvents with greener alternatives. For instance, some Knoevenagel condensations can be performed in aqueous media or under solvent-free conditions. mdpi.com

Feedstock : While many starting materials are derived from petrochemicals, research is exploring bio-based routes. For example, acrylic acid itself can be synthesized from biomass-derived furfural (B47365) through processes like photooxygenation and ethenolysis, presenting a more sustainable long-term pathway. nih.gov Similarly, using hydrogen peroxide as a "green" oxidant for the synthesis of acrylic acid and its esters from acrolein aligns with these principles. maastrichtuniversity.nl

By integrating these principles, the synthesis of aryl acrylates can be made more environmentally benign and sustainable. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 3,4 Difluorophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. iupac.org For Ethyl 3-(3,4-difluorophenyl)acrylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and environment.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of Ethyl 3-(3,4-difluorophenyl)acrylate is expected to show distinct signals for the ethyl, vinylic, and aromatic protons.

Ethyl Group Protons: The ethoxy group protons appear as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) are adjacent to three methyl protons, resulting in a quartet. The terminal methyl protons (-CH₃) are adjacent to two methylene protons, producing a triplet.

Vinylic Protons: The two protons on the carbon-carbon double bond are chemically non-equivalent and couple to each other. They appear as two distinct doublets. The magnitude of the coupling constant (J-value), typically around 16 Hz, is characteristic of a trans (E) configuration along the double bond.

Aromatic Protons: The three protons on the difluorophenyl ring exhibit complex splitting patterns. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the acrylate (B77674) group. Furthermore, coupling to adjacent protons and long-range coupling to the fluorine atoms (³JHF and ⁴JHF) result in complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-(3,4-difluorophenyl)acrylate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 |

| Ethyl -OCH₂- | ~4.2 | Quartet (q) | ~7.1 |

| Vinylic Cα-H | ~6.4 | Doublet (d) | ~16.0 |

| Vinylic Cβ-H | ~7.6 | Doublet (d) | ~16.0 |

| Aromatic H | ~7.2-7.5 | Multiplet (m) | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, the signals for the aromatic carbons attached to fluorine are split into doublets as a result of one-bond carbon-fluorine coupling (¹JCF), which is typically very large. Carbons at the ortho and meta positions also show smaller couplings (²JCF and ³JCF).

Ester Carbons: The carbonyl carbon (C=O) of the ester group typically resonates in the downfield region around 166 ppm. The methylene carbon (-OCH₂-) of the ethyl group appears around 60 ppm, and the methyl carbon (-CH₃) is found further upfield at approximately 14 ppm.

Vinylic Carbons: The two carbons of the acrylate double bond give distinct signals. The carbon alpha to the carbonyl group (Cα) is expected around 120 ppm, while the beta carbon (Cβ), attached to the aromatic ring, appears further downfield around 142 ppm.

Aromatic Carbons: The spectrum will show six signals for the aromatic carbons. The two carbons directly bonded to fluorine atoms (C-3 and C-4) will exhibit large one-bond C-F coupling constants (¹JCF). The other four aromatic carbons will also show smaller, long-range C-F couplings, complicating their appearance.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-(3,4-difluorophenyl)acrylate

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| Ethyl -C H₃ | ~14 | - |

| Ethyl -OC H₂- | ~61 | - |

| Vinylic C α | ~120 | Small ³JCF |

| Vinylic C β | ~142 | Small ⁴JCF |

| Aromatic C -1 | ~131 | d, ²JCF ≈ 15, ³JCF ≈ 5 |

| Aromatic C -2 | ~118 | d, ²JCF ≈ 18 |

| Aromatic C -3 | ~152 | dd, ¹JCF ≈ 250, ²JCF ≈ 15 |

| Aromatic C -4 | ~152 | dd, ¹JCF ≈ 250, ²JCF ≈ 15 |

| Aromatic C -5 | ~118 | d, ²JCF ≈ 18 |

| Aromatic C -6 | ~125 | d, ³JCF ≈ 7 |

| Carbonyl C =O | ~166 | - |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous assignment and structural confirmation, especially for molecules with complex spin systems. iupac.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a cross-peak between the two vinylic protons, confirming their connectivity. It would also show a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the carbon signals for all protonated carbons (ethyl, vinylic, and aromatic C-H).

HF-HETCOR (Heteronuclear Correlation): Given the presence of fluorine, a ¹H-¹⁹F correlation experiment could be used to identify which aromatic protons are spatially close to or coupled with the fluorine atoms, aiding the assignment of the complex aromatic region. jeol.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, confirming the presence of key functional groups and conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For Ethyl 3-(3,4-difluorophenyl)acrylate, the key diagnostic peaks are associated with the ester and the substituted alkene moieties. nih.gov

Table 3: Characteristic IR Absorption Bands for Ethyl 3-(3,4-difluorophenyl)acrylate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1715-1730 | Strong |

| C=C (Alkene) | Stretch | ~1640 | Medium |

| C-O (Ester) | Stretch | ~1250-1300 and ~1150-1200 | Strong |

| =C-H (Vinylic) | Stretch | ~3020-3080 | Medium |

| =C-H (Vinylic) | Bend (trans) | ~980 | Strong |

| C-F (Aryl-Fluorine) | Stretch | ~1100-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic conjugation within a molecule. Ethyl 3-(3,4-difluorophenyl)acrylate possesses an extended π-system, including the phenyl ring, the C=C double bond, and the C=O double bond. cinnamic-acid.com This extended chromophore is expected to absorb strongly in the UV region. The parent compound, ethyl cinnamate (B1238496), shows a strong absorption maximum (λmax) around 270-280 nm. The presence of the difluoro substituents on the phenyl ring may cause a slight shift (bathochromic or hypsochromic) in the λmax.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental formula of a compound with high accuracy and confidence. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.

For Ethyl 3-(3,4-difluorophenyl)acrylate, the exact mass can be calculated from its molecular formula, C₁₁H₁₀F₂O₂. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ that matches the calculated theoretical value with very low error (typically < 5 ppm). This provides definitive confirmation of the compound's elemental composition.

Table 4: HRMS Data for Ethyl 3-(3,4-difluorophenyl)acrylate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₂O₂ |

| Theoretical Monoisotopic Mass | 212.0649 g/mol |

| Expected [M+H]⁺ ion | 213.0727 m/z |

| Expected [M+Na]⁺ ion | 235.0547 m/z |

X-ray Crystallography Studies of Related Aryl Acrylate Structures

While a specific crystal structure for Ethyl 3-(3,4-difluorophenyl)acrylate may not be available, X-ray crystallography studies on closely related aryl acrylates and cinnamates provide a robust model for its expected solid-state structure. nih.govwikipedia.org X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal. wikipedia.org

Analysis of related structures, such as ethyl cinnamate and other substituted phenyl acrylates, reveals several key features that can be extrapolated to the title compound:

Planarity: The entire cinnamate system (phenyl ring, C=C bond, and C=O group) tends to be nearly planar to maximize π-orbital overlap and conjugation.

Conformation: The double bond is confirmed to be in the more stable trans or (E) configuration. The ester group typically adopts an s-trans conformation relative to the Cα-Cβ bond.

Bond Lengths: The C=C double bond and the C-C single bond connecting it to the phenyl ring exhibit lengths that are intermediate between standard single and double bonds, which is evidence of electron delocalization across the conjugated system. cinnamic-acid.com

Crystal Packing: Molecules in the crystal lattice are held together by weak intermolecular forces. In the case of Ethyl 3-(3,4-difluorophenyl)acrylate, weak C-H···O and C-H···F hydrogen bonds would be expected to play a significant role in dictating the three-dimensional packing arrangement.

These structural insights from analogous compounds are invaluable for understanding the molecule's physical properties and its potential interactions in a condensed phase.

Reaction Mechanisms and Chemical Transformations Involving Ethyl 3 3,4 Difluorophenyl Acrylate

Cyclopropanation Reactions of the Acrylic Moiety

The carbon-carbon double bond in the acrylic moiety of ethyl 3-(3,4-difluorophenyl)acrylate is susceptible to addition reactions, most notably the formation of cyclopropane (B1198618) rings. This transformation is of significant interest as cyclopropane derivatives are key structural motifs in various biologically active molecules.

The formation of cyclopropanes from alkenes can result in different diastereomers. In the context of substituted acrylates, the relative orientation of the substituents on the newly formed cyclopropane ring is of crucial importance. Diastereoselective cyclopropanation strategies aim to control this stereochemistry. For substrates like ethyl 3-(3,4-difluorophenyl)acrylate, the electronic nature of the difluorophenyl group and the steric bulk of the ethyl ester influence the approach of the cyclopropanating agent, leading to a preference for one diastereomer over the other. The choice of reagents and reaction conditions plays a pivotal role in maximizing the diastereomeric excess.

Enantiomerically pure cyclopropanes are highly valuable in pharmaceutical and agrochemical research. Asymmetric cyclopropanation introduces a chiral center, and various methodologies have been developed to control the enantioselectivity of this reaction. These methods often employ chiral catalysts that create a chiral environment around the substrate, directing the cyclopropanating agent to one face of the alkene. While specific examples for ethyl 3-(3,4-difluorophenyl)acrylate are not extensively documented in readily available literature, the general principles of asymmetric catalysis are applicable. Chiral rhodium and copper complexes are commonly used for such transformations, often in conjunction with chiral ligands.

Ruthenium complexes have emerged as powerful catalysts for the cyclopropanation of olefins with diazo compounds, such as ethyl diazoacetate. google.com These reactions proceed via the formation of a ruthenium-carbene intermediate, which then transfers the carbene to the alkene. This method is known for its efficiency and can provide good to excellent diastereoselectivity, particularly with styrene (B11656) derivatives. google.com The reaction of ethyl 3-(3,4-difluorophenyl)acrylate with ethyl diazoacetate in the presence of a suitable ruthenium catalyst is expected to yield a substituted cyclopropane dicarboxylate. A patent describes a similar transformation where a dichloro(p-cymene)ruthenium(II) dimer is used to catalyze the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate, resulting in the formation of ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate. google.com This highlights the feasibility of ruthenium-catalyzed cyclopropanation for this class of compounds.

Sulfoxonium ylides, such as dimethylsulfoxonium methylide generated from trimethylsulfoxonium (B8643921) iodide, are effective reagents for the cyclopropanation of electron-deficient alkenes like α,β-unsaturated esters. The reaction, known as the Corey-Chaykovsky reaction, involves the nucleophilic addition of the ylide to the double bond, followed by an intramolecular displacement of dimethyl sulfoxide (B87167) (DMSO) to form the cyclopropane ring. A patent details the cyclopropanation of (E)-methyl 3-(3,4-difluorophenyl)acrylate using trimethylsulfoxonium iodide and sodium hydride in DMSO to produce methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate. google.com This specific example underscores the practical application of sulfoxonium ylides in the synthesis of cyclopropane derivatives from ethyl 3-(3,4-difluorophenyl)acrylate.

Table 1: Cyclopropanation of (E)-methyl 3-(3,4-difluorophenyl)acrylate

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Trimethylsulfoxonium iodide | NaH | DMSO | Methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate |

Data sourced from patent EP2644590A1, which describes the reaction for the methyl ester. google.com

Hydrolysis of the Ethyl Ester to Carboxylic Acid Derivatives

The ethyl ester group of ethyl 3-(3,4-difluorophenyl)acrylate can be hydrolyzed to the corresponding carboxylic acid, 3-(3,4-difluorophenyl)acrylic acid, under either acidic or basic conditions. This transformation is a fundamental step in the synthesis of various derivatives where a free carboxylic acid is required.

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is generally performed by heating the ester in the presence of an excess of water and a strong acid catalyst.

A patent describes the hydrolysis of ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate to (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid using sodium hydroxide in methanol. google.com Although this example involves the cyclopropanated derivative, the principle of ester hydrolysis remains the same for the parent acrylate (B77674).

Table 2: Hydrolysis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate

| Reagent | Solvent | Product |

|---|---|---|

| Sodium hydroxide | Methanol | (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid |

Data sourced from patent EP2644590A1, which describes the hydrolysis of the cyclopropanated ethyl ester. google.com

Functional Group Interconversions on the Acrylic Backbone

The acrylic backbone of ethyl 3-(3,4-difluorophenyl)acrylate possesses a reactive carbon-carbon double bond that can undergo a variety of functional group interconversions. These reactions allow for the introduction of new functionalities and the synthesis of a diverse range of compounds.

Common transformations for α,β-unsaturated esters include:

Hydrogenation: The double bond can be selectively reduced to a single bond using catalytic hydrogenation (e.g., with H₂ over a palladium catalyst), yielding ethyl 3-(3,4-difluorophenyl)propanoate. This removes the unsaturation while leaving the ester group intact.

Dihydroxylation: The double bond can be converted to a diol through treatment with reagents like osmium tetroxide or potassium permanganate. This would result in the formation of ethyl 2,3-dihydroxy-3-(3,4-difluorophenyl)propanoate.

Michael Addition: The electron-deficient nature of the double bond makes it susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

While specific documented examples for ethyl 3-(3,4-difluorophenyl)acrylate are limited, these transformations are well-established for the broader class of α,β-unsaturated carbonyl compounds.

Additionally, the carboxylic acid derivative, obtained after hydrolysis, can be further modified. For instance, a patent describes the conversion of (E)-3-(3,4-difluorophenyl)-2-propenoic acid to its corresponding acyl chloride, (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride, using thionyl chloride. google.com This acyl chloride is a highly reactive intermediate that can be used to form amides, esters, and other carboxylic acid derivatives.

Aromatic Ring Functionalization and Regioselective Substitution Reactions

The aromatic core of ethyl 3-(3,4-difluorophenyl)acrylate presents a fascinating platform for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The presence of two fluorine atoms, which are strong electron-withdrawing groups, coupled with the activating effect of the acrylate moiety, renders the phenyl ring susceptible to attack by nucleophiles. This reactivity is particularly pronounced at the carbon atoms bearing the fluorine substituents. The regioselectivity of these substitutions is a critical aspect, dictated by the electronic environment of the aromatic ring and the nature of the attacking nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the functionalization of the 3,4-difluorophenyl ring in ethyl 3-(3,4-difluorophenyl)acrylate is through nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluoride (B91410) ions. The electron-withdrawing nature of both the acrylate group and the fluorine atoms stabilizes the formation of the negatively charged intermediate, known as a Meisenheimer complex, which is a key step in the SNAr mechanism.

The regioselectivity of the nucleophilic attack is a subject of considerable interest. Generally, the position para to the activating acrylate group (C4) is the most electrophilic and, therefore, the most likely site for nucleophilic attack. This preference is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the electron-withdrawing acrylate group.

A significant body of research on the synthesis of quinolone antibiotics, such as ciprofloxacin, utilizes precursors that are structurally similar to ethyl 3-(3,4-difluorophenyl)acrylate. These studies provide valuable insights into the expected regioselectivity of SNAr reactions on this scaffold. For instance, the reaction of derivatives of 3,4-difluorobenzoylacetate with amines, a common step in quinolone synthesis, consistently shows substitution at the C4 position.

Table 1: Regioselective Nucleophilic Aromatic Substitution on 3,4-Difluorophenyl Derivatives

| Nucleophile | Substrate | Product(s) | Reaction Conditions | Regioselectivity |

| Piperazine | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate | Intermediate for Ciprofloxacin | Varies | Substitution at C4 |

| 1-Methylpiperazine | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | Ethyl 2-(3,5-difluoro-4-(4-methylpiperazin-1-yl)benzoyl)-3-(dimethylamino)acrylate | Toluene, 70°C | Substitution at C4 |

| Various Amines | 2,4-Dinitrofluorobenzene | 2,4-Dinitrophenylamines | Varies | Substitution at C4 |

This table presents data from reactions on similar difluorophenyl compounds to illustrate the expected regiochemical outcome for ethyl 3-(3,4-difluorophenyl)acrylate.

Research into the synthesis of biologically active molecules has demonstrated that various nitrogen-based nucleophiles, including primary and secondary amines, readily participate in SNAr reactions with activated difluorophenyl rings. mdpi.com The choice of solvent and base is crucial for optimizing the reaction conditions and yields. Common solvents include aprotic polar solvents like DMSO and DMF, which can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Electrophilic Aromatic Substitution

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the 3,4-difluorophenyl ring of ethyl 3-(3,4-difluorophenyl)acrylate is significantly disfavored. The strong deactivating effect of the two fluorine atoms and the acrylate group reduces the electron density of the aromatic ring, making it a poor nucleophile for attacking electrophiles. google.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are characteristic of electron-rich aromatic systems, are not typically observed under standard conditions for this compound.

Derivatives and Analogs of Ethyl 3 3,4 Difluorophenyl Acrylate in Advanced Synthetic Pathways

Synthesis of Substituted Cyclopropane (B1198618) Carboxylic Esters and Acids

The conversion of α,β-unsaturated esters like ethyl 3-(3,4-difluorophenyl)acrylate into cyclopropane derivatives is a well-established method for creating strained ring systems. These cyclopropane structures are valuable intermediates in medicinal and materials chemistry.

One common pathway involves the reaction of the acrylate (B77674) with a carbene or a carbene equivalent. For instance, dichlorocarbene, which can be generated from sodium trichloroacetate (B1195264), adds to α,β-unsaturated esters to form the corresponding gem-dichlorocyclopropanecarboxylates. kyoto-u.ac.jp While this specific reaction with the difluoro-substituted acrylate is not detailed, the general method is robust for various cinnamates. kyoto-u.ac.jp A more modern and widely used method is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to add a methylene (B1212753) group across the double bond. nih.gov This reaction is particularly effective for synthesizing cyclopropane rings from electron-deficient alkenes.

A key synthetic route to trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid and its esters starts from 3,4-difluorobenzaldehyde (B20872). google.com The aldehyde is first converted to (E)-3-(3,4-difluorophenyl)-2-propenoic acid (3,4-difluorocinnamic acid). google.com This acid can be esterified to yield ethyl 3-(3,4-difluorophenyl)acrylate. The subsequent cyclopropanation using dimethylsulfoxonium methylide yields the ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate. google.com

The resulting cyclopropane esters can be readily hydrolyzed to the corresponding carboxylic acids. kyoto-u.ac.jpgoogle.com This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a solvent like methanol, followed by acidic workup. google.com This hydrolysis provides the free cyclopropanecarboxylic acid, a crucial building block for further derivatization. kyoto-u.ac.jpgoogle.com

Table 1: Key Intermediates in Cyclopropane Synthesis

| Compound Name | Starting Material | Key Reagent(s) |

| Ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate | Ethyl 3-(3,4-difluorophenyl)acrylate | Dimethylsulfoxonium methylide |

| trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate | Sodium hydroxide, followed by acid |

| gem-Dichlorocyclopropanecarboxylates | α,β-Unsaturated esters | Sodium trichloroacetate (for dichlorocarbene) |

Preparation of Amide and Hydrazide Derivatives from the Acrylic Acid Precursor

The acrylic acid precursor, 3-(3,4-difluorophenyl)acrylic acid, obtained from the hydrolysis of the corresponding ethyl ester, is a key platform for synthesizing amide and hydrazide derivatives. These functional groups are prevalent in pharmacologically active molecules.

Amide Synthesis: The most direct method for amide formation is the coupling of the carboxylic acid with a primary or secondary amine. nih.gov This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org Common coupling systems include the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). jst.go.jpnih.gov In this procedure, the carboxylic acid is activated by EDC/HOBt, and then the desired amine is added to form the amide bond under mild conditions. jst.go.jp

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride. google.com Reacting 3-(3,4-difluorophenyl)acrylic acid with a halogenating agent like thionyl chloride or oxalyl chloride yields 3-(3,4-difluorophenyl)acryloyl chloride. google.com This acid chloride reacts readily with amines to produce the corresponding amides in high yield. google.com

Hydrazide Synthesis: Hydrazides are commonly prepared via the hydrazinolysis of esters. researchgate.netnih.gov In this reaction, ethyl 3-(3,4-difluorophenyl)acrylate is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). nih.gov The nucleophilic hydrazine displaces the ethoxy group of the ester to form 3-(3,4-difluorophenyl)acrylhydrazide. This straightforward method provides direct access to the hydrazide core, which can be further modified, for example, by condensation with aldehydes to form hydrazones. researchgate.netsemanticscholar.org

Table 2: Synthetic Pathways to Amide and Hydrazide Derivatives

| Derivative | Precursor | Key Reagents | Reaction Type |

| Amide | 3-(3,4-Difluorophenyl)acrylic acid | Amine, EDC, HOBt | Direct Coupling |

| Amide | 3-(3,4-Difluorophenyl)acrylic acid | Thionyl chloride (to form acid chloride), then Amine | Acid Halide Method |

| Hydrazide | Ethyl 3-(3,4-difluorophenyl)acrylate | Hydrazine hydrate | Hydrazinolysis |

| Hydrazone | 3-(3,4-Difluorophenyl)acrylhydrazide | Aldehyde or Ketone | Condensation |

Development of Related Fluorinated Cinnamate (B1238496) Esters and Their Analogs

The core structure of ethyl 3-(3,4-difluorophenyl)acrylate can be modified to generate a library of related fluorinated cinnamate esters and their analogs. These variations are achieved by altering the ester group, changing the substitution pattern on the phenyl ring, or modifying the acrylic backbone.

The synthesis of different esters can be accomplished through standard esterification or transesterification reactions. For example, reacting 3-(3,4-difluorophenyl)acrylic acid with different alcohols under acidic conditions (Fischer esterification) or via coupling reactions like the Mitsunobu reaction can yield a variety of esters (e.g., methyl, benzyl, or more complex alkyl groups). jst.go.jp

The development of analogs often focuses on introducing different functional groups to the phenyl ring or the acrylate chain to modulate the molecule's electronic and steric properties. Research into related cinnamic acid derivatives has produced a wide array of esters with varied substitution patterns, including hydroxyl and methoxy (B1213986) groups, in addition to fluorine. jst.go.jpnih.gov While not directly derived from the difluoro analog, these syntheses demonstrate the chemical space accessible from cinnamic acid precursors. For instance, analogs with trifluoromethyl groups have been synthesized and converted into hydrazide-hydrazone derivatives. researchgate.net

Table 3: Examples of Fluorinated Cinnamate Analogs and Related Structures

| Compound Class | General Structure | Synthetic Precursor(s) | Reference for Synthetic Method |

| Fluorinated Cinnamate Esters | F₂-Ph-CH=CH-COOR (R = alkyl, aryl) | 3-(3,4-Difluorophenyl)acrylic acid, Alcohol | jst.go.jp |

| Trifluoromethyl Cinnamic Acid Derivatives | CF₃-Ph-CH=CH-COOH | 3-(Trifluoromethyl)phenyl)acrylic acid | researchgate.net |

| Fluorinated Cyclopropane Carboxylates | F₂-Ph-Cyclopropane-COOR | Ethyl 3-(3,4-difluorophenyl)acrylate | google.com |

| Fluorinated Pyrazole (B372694) Hydrazones | F₂-Ph-Pyrazole-Hydrazone | 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | nih.gov |

Stereoisomeric Control and Enantiomerically Enriched Derivative Synthesis

Controlling the stereochemistry during the synthesis of derivatives from ethyl 3-(3,4-difluorophenyl)acrylate is crucial, particularly for applications in asymmetric catalysis and pharmacology. The primary focus is on controlling the configuration of the cyclopropane ring and any newly generated chiral centers.

A powerful strategy for achieving enantiomeric control in cyclopropane synthesis involves the use of a chiral auxiliary. google.com For example, 3-(3,4-difluorophenyl)propenoyl chloride can be reacted with a chiral alcohol, such as L-menthol, to form a diastereomeric ester. google.com The subsequent cyclopropanation of this chiral ester with a reagent like dimethylsulfoxonium methylide proceeds with diastereoselectivity, influenced by the steric bulk of the menthyl group. google.com After the cyclopropanation step, the chiral auxiliary is hydrolyzed, yielding an enantiomerically enriched cyclopropanecarboxylic acid, such as (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid. google.com

Another advanced method involves asymmetric catalysis. The reaction of 3,4-difluorostyrene (B50085) with ethyl diazoacetate can be catalyzed by a chiral transition metal complex, such as those based on ruthenium with a chiral pyridine-oxazoline ligand. google.com This approach directly generates an enantiomerically enriched product, like ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate, which can then be hydrolyzed to the corresponding acid. google.com

For derivatives with stereocenters outside of a cyclopropane ring, stereocontrol can be established using stereoselective reactions. Wittig-type reactions used to form the acrylate double bond can be controlled to favor the E- or Z-isomer. Subsequent reactions, such as dihydroxylation or epoxidation, can be performed with chiral catalysts (e.g., Sharpless asymmetric epoxidation) to introduce new stereocenters with high enantiomeric excess.

Table 4: Methods for Stereoisomeric Control

| Target Derivative | Method | Key Component for Stereocontrol | Outcome |

| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Chiral Auxiliary | L-Menthol | Diastereoselective cyclopropanation, then hydrolysis |

| Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate | Asymmetric Catalysis | Chiral Ruthenium-Pyridine-Oxazoline Complex | Enantioselective cyclopropanation |

| trans-Aryl Cyclopropane Carboxylates | Stereoselective Reaction | Wittig reaction followed by Corey-Chaykovsky cyclopropanation | Formation of trans-cyclopropane |

Theoretical and Computational Chemistry Studies on Ethyl 3 3,4 Difluorophenyl Acrylate and Its Derivatives

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic properties of molecules. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly employed to accurately calculate parameters like bond lengths, bond angles, and dihedral angles. bohrium.comx-mol.com The optimization process seeks the lowest energy conformation of the molecule, providing a realistic three-dimensional structure that serves as the foundation for all other computational analyses. For Ethyl 3-(3,4-difluorophenyl)acrylate, DFT would precisely define the planarity of the acrylate (B77674) group and the orientation of the difluorophenyl ring.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related 3,4-difluorophenyl compounds, DFT calculations have been used to determine these energy levels. bohrium.comx-mol.com For Ethyl 3-(3,4-difluorophenyl)acrylate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bond, while the LUMO would likely be distributed over the electron-withdrawing acrylate portion. The fluorine atoms would also influence the energies of these orbitals.

Table 1: Representative FMO Data for Aromatic Acrylate Derivatives

| Compound Feature | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl Acrylate | -6.5 | -1.2 | 5.3 |

| Methoxy-substituted | -6.1 | -1.1 | 5.0 |

| Nitro-substituted | -7.0 | -2.0 | 5.0 |

| Difluoro-substituted (Predicted) | -6.8 | -1.5 | 5.3 |

| Note: This table contains representative data based on typical values for substituted acrylates to illustrate the concepts. Actual values for Ethyl 3-(3,4-difluorophenyl)acrylate would require specific calculation. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP surface is color-coded:

Red/Yellow: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

For Ethyl 3-(3,4-difluorophenyl)acrylate, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the two fluorine atoms due to their high electronegativity. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. nih.govresearchgate.net This analysis helps to understand intramolecular charge transfer (ICT) and the effects of conjugation and hyperconjugation. bohrium.comx-mol.com

Table 2: Principal NBO Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| π (C=C, ring) | π* (C=O, acrylate) | ~20-30 | π-conjugation |

| π (C=C, acrylate) | π* (C=C, ring) | ~15-25 | π-conjugation |

| LP (O, carbonyl) | π* (C=C, acrylate) | ~25-40 | Resonance |

| LP (F) | σ* (C-C, ring) | ~2-5 | Hyperconjugation |

| Note: Values are illustrative, based on typical NBO analyses of conjugated systems, to demonstrate the type of data generated. |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.govnih.gov Computational methods can reliably predict NLO behavior by calculating key parameters such as the dipole moment (μ), the average polarizability (⟨α⟩), and the first-order hyperpolarizability (β_tot). bohrium.comx-mol.com

For a molecule to have a strong NLO response, it often requires a substantial change in dipole moment upon electronic excitation, which is typical in "push-pull" systems with electron-donating and electron-withdrawing groups. In Ethyl 3-(3,4-difluorophenyl)acrylate, the difluorophenyl ring acts as a weak electron-withdrawing group, and the acrylate moiety also has withdrawing character. DFT calculations on similar 3,4-difluorophenyl derivatives have shown that they can possess notable NLO properties, with hyperpolarizability values several times greater than that of urea, a standard reference material for NLO studies. bohrium.comx-mol.com

Table 3: Calculated NLO Properties for 3,4-Difluorophenyl Derivatives

| Compound | Dipole Moment (μ) (Debye) | Avg. Polarizability ⟨α⟩ (a.u.) | Hyperpolarizability (β_tot) (a.u.) |

| Urea (Reference) | 1.37 | 34.0 | 90.5 |

| DFPBT¹ | 1.95 | 194.1 | 525.1 |

| DFPQ² | 2.51 | 194.1 | 706.1 |

| DFPN³ | 1.83 | 187.3 | 552.6 |

| ¹2-(3,4-difluorophenyl)benzothiophene; ²3-(3,4-difluorophenyl)quinoline; ³1-(3,4-difluorophenyl)naphthalene. Data sourced from a study using the B3LYP/6-311++G(d,p) level of theory. bohrium.comx-mol.com |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to identify and visualize weak non-covalent interactions (NCIs) within and between molecules. nih.govresearchgate.net This method analyzes the electron density (ρ) and its gradient to reveal interactions such as hydrogen bonds, van der Waals forces, and steric clashes. researchgate.netscielo.org.mx

The results are typically displayed as 3D isosurfaces, where the color indicates the nature of the interaction:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions, such as steric clashes.

In Ethyl 3-(3,4-difluorophenyl)acrylate, RDG analysis would be able to map potential weak intramolecular hydrogen bonds (e.g., C-H···F or C-H···O) that contribute to conformational stability. It would also be crucial for studying intermolecular interactions in a condensed phase, revealing how molecules pack in a crystal lattice through stacking and other weak forces.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-Dependent DFT (TD-DFT) is particularly effective for predicting electronic absorption spectra (UV-Vis). bohrium.comx-mol.com By calculating the energies of electronic transitions, one can determine the maximum absorption wavelength (λ_max).

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For Ethyl 3-(3,4-difluorophenyl)acrylate, TD-DFT calculations would predict the λ_max associated with the π → π* transitions of the conjugated system. Studies on related 3,4-difluorophenyl compounds have shown excellent agreement between simulated and experimental UV-Vis spectra, confirming the accuracy of the theoretical approach. bohrium.comx-mol.com

Table 4: Comparison of Experimental and Calculated UV-Vis Data

| Compound | Experimental λ_max (nm) | Calculated λ_max (nm) |

| DFPBT¹ | 296.4 | 306 |

| DFPQ² | 304.7 | 305 |

| DFPN³ | 298.4 | 298 |

| ¹2-(3,4-difluorophenyl)benzothiophene; ²3-(3,4-difluorophenyl)quinoline; ³1-(3,4-difluorophenyl)naphthalene. Data sourced from a study using the B3LYP/6-311++G(d,p) level of theory. bohrium.comx-mol.com |

Applications of Ethyl 3 3,4 Difluorophenyl Acrylate As a Key Intermediate in Complex Organic Synthesis

Utility in the Synthesis of Cyclopropylamine (B47189) Derivatives

Ethyl 3-(3,4-difluorophenyl)acrylate is a fundamental precursor in the synthesis of trans-2-(3,4-difluorophenyl)cyclopropylamine and its derivatives. google.com These cyclopropylamines are crucial chiral intermediates, most notably for the preparation of the antiplatelet drug Ticagrelor. google.comjocpr.com The synthesis pathway typically begins with the reaction of 3,4-difluorobenzaldehyde (B20872) with malonic acid to produce (E)-3-(3,4-difluorophenyl)acrylic acid. google.comgoogle.com This acid is then esterified, often using ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, to yield Ethyl (E)-3-(3,4-difluorophenyl)acrylate. google.comgoogle.com

The key step in forming the cyclopropyl (B3062369) ring is the cyclopropanation of the acrylate (B77674) double bond. google.comgoogle.com A common method involves using a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com This reaction constructs the three-membered ring, yielding ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate. Subsequent chemical transformations, such as hydrolysis of the ester to a carboxylic acid followed by a Curtius rearrangement, convert the cyclopropanecarboxylate (B1236923) into the desired (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA). google.com The use of chiral auxiliaries or asymmetric cyclopropanation methods can be employed to achieve the specific enantiomer required for pharmaceutical applications. google.comgoogle.com

Table 1: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropylamine Derivatives

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Acrylate Formation | 3,4-Difluorobenzaldehyde | Malonic acid, Pyridine (B92270), Piperidine (B6355638); then Ethanol, H₂SO₄ | Ethyl (E)-3-(3,4-difluorophenyl)acrylate |

| 2. Cyclopropanation | Ethyl (E)-3-(3,4-difluorophenyl)acrylate | Trimethylsulfoxonium iodide, NaH, DMSO | Ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate |

| 3. Hydrolysis | Ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate | NaOH, Methanol/Water | trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid |

| 4. Amine Formation | trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | Thionyl chloride; then Sodium azide; then thermal or photochemical rearrangement (Curtius Rearrangement) | trans-2-(3,4-Difluorophenyl)cyclopropylamine |

Role as a Precursor in the Synthesis of Triazolopyrimidine Compounds

The primary application of the cyclopropylamine derivatives synthesized from Ethyl 3-(3,4-difluorophenyl)acrylate is in the construction of triazolopyrimidine compounds. google.comnih.gov This class of heterocyclic compounds is of significant interest in medicinal chemistry. nih.govresearchgate.net The most prominent example is Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. jocpr.comgoogle.com

In the synthesis of Ticagrelor, the chiral intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) is coupled with a functionalized pyrimidine (B1678525) core. google.com A typical synthesis involves reacting CPA with a chlorinated triazolopyrimidine intermediate, such as (1S,2S,3R,5S)-3-(7-chloro-5-(propylthio)-3H- google.comgoogle.comgoogle.comtriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. google.comgoogle.com The reaction is an aromatic nucleophilic substitution where the amino group of CPA displaces a chlorine atom on the pyrimidine ring, forming the crucial C-N bond that links the cyclopropylphenyl moiety to the core heterocycle. google.comgoogle.com This step is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent. google.comnih.gov The successful synthesis of this complex molecule relies heavily on the efficient prior synthesis of the CPA intermediate, which originates from Ethyl 3-(3,4-difluorophenyl)acrylate. google.comrasayanjournal.co.in

Table 2: Key Intermediates in Ticagrelor Synthesis from CPA

| Intermediate Name | Structure | Role |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA) | Chiral amine | The key building block that introduces the difluorophenylcyclopropyl side chain. |

| 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine | Dichloropyrimidine | The initial core structure of the pyrimidine ring system. |

| 7-Chloro-5-(propylthio)-3H- google.comgoogle.comgoogle.comtriazolo[4,5-d]pyrimidine Intermediate | Triazolopyrimidine core | The heterocyclic core to which the CPA is attached. |

| Ticagrelor | Final Product | A potent antiplatelet agent belonging to the triazolopyrimidine class. |

Integration into Synthetic Pathways for Diverse Organic Scaffolds

Beyond its role in the synthesis of cyclopropylamines, the chemical structure of Ethyl 3-(3,4-difluorophenyl)acrylate allows for its integration into a variety of other synthetic pathways. As an α,β-unsaturated carbonyl compound, it is an excellent Michael acceptor. wikipedia.org The electron-withdrawing properties of both the ester group and the difluorophenyl ring activate the carbon-carbon double bond for nucleophilic attack at the β-position.

This reactivity enables the introduction of the 3-(3,4-difluorophenyl)propanoate moiety into a wide range of organic scaffolds. Nucleophiles such as amines, thiols, and carbanions can be added across the double bond to create more complex molecules. For instance, the reaction with amines can lead to β-amino esters, which are valuable precursors for synthesizing β-lactams and other nitrogen-containing heterocycles. This general reactivity pattern is seen in the synthesis of related compounds where cyclopropylamine moieties are formed from similar acrylate precursors through reactions with amines. prepchem.comprepchem.com Phenylacetate (B1230308) and styrene (B11656) derivatives, which have extensive biological activities, can also be synthesized from related acrylate precursors. nih.gov The versatility of Ethyl 3-(3,4-difluorophenyl)acrylate as a synthetic building block makes it a valuable tool for medicinal chemists seeking to create novel fluorinated compounds.

Contribution to Material Science Precursor Synthesis

In addition to its applications in fine chemical synthesis, Ethyl 3-(3,4-difluorophenyl)acrylate and related acrylate monomers are valuable precursors in material science, primarily for the production of specialty polymers. researchgate.nettaylorandfrancis.com Acrylate monomers are well-known for their ability to undergo polymerization to form a wide variety of materials with tunable properties. taylorandfrancis.com Ethyl acrylate itself is used to produce polymers for adhesives, coatings, textiles, and plastics. wikipedia.orggantrade.com

The incorporation of the 3,4-difluorophenyl group into the polymer structure is expected to impart unique and desirable properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical properties like a low refractive index. Therefore, polymers or copolymers derived from Ethyl 3-(3,4-difluorophenyl)acrylate could be developed for advanced applications. taylorandfrancis.com These might include specialty coatings with enhanced weather and chemical resistance, low-friction surfaces, or advanced optical films. The monomer can be copolymerized with other common monomers like methyl methacrylate (B99206) or styrene to tailor the final properties of the material for specific high-performance applications. google.comlgchemon.com

Table 3: Potential Applications in Material Science

| Polymer Type | Potential Property Enhancement from (3,4-Difluorophenyl) group | Potential Application |

| Homopolymer | High thermal stability, low surface energy, chemical resistance | Specialty coatings, hydrophobic surfaces, dielectric layers |

| Copolymer with Methyl Methacrylate | Modified refractive index, improved weatherability | Advanced optical lenses, durable transparent plastics |

| Copolymer with Styrene | Increased glass transition temperature, enhanced thermal stability | High-performance engineering plastics, specialty resins |

| Emulsion Polymer | Enhanced film-forming properties, improved barrier properties | High-performance paints, protective coatings for electronics |

Emerging Research Frontiers and Future Prospects for Ethyl 3 3,4 Difluorophenyl Acrylate Chemistry

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of Ethyl 3-(3,4-difluorophenyl)acrylate and its subsequent transformations are pivotal for its application. While traditional methods provide reliable access, emerging research focuses on developing more efficient, sustainable, and atom-economical catalytic systems.

Established routes to cinnamates and related acrylates include the Heck, Horner-Wadsworth-Emmons (HWE), and Wittig reactions. The Heck reaction, for instance, would involve the palladium-catalyzed coupling of an aryl halide like 3,4-difluoro-iodobenzene with ethyl acrylate (B77674). misuratau.edu.lyyoutube.com The HWE reaction offers a highly (E)-selective route from 3,4-difluorobenzaldehyde (B20872) and a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. organic-chemistry.orgwikipedia.orgchem-station.com Greener variations of the HWE reaction using microwave irradiation have also been developed for similar structures. nih.gov

Beyond these staples, novel catalytic approaches are being explored. Sonochemical methods, which use ultrasound irradiation to drive reactions, have been shown to produce ethyl cinnamate (B1238496) in excellent yield and could be adapted for this fluorinated analog. scispace.com Another promising green approach is the modified Steglich esterification, which uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and non-halogenated solvents, allowing for the efficient synthesis of cinnamyl esters from the corresponding cinnamic acid. researchgate.net Furthermore, synergistic catalysis, which combines multiple catalytic cycles such as organocatalysis and metal catalysis, represents a frontier for developing unprecedented transformations. mdpi.com

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Method | Key Reactants | Catalyst/Conditions | Potential Advantages |

|---|---|---|---|

| Heck Reaction | 3,4-Difluoro-aryl halide + Ethyl acrylate | Pd(0) complex (e.g., from Pd(OAc)₂), Base | High functional group tolerance. organic-chemistry.org |

| Horner-Wadsworth-Emmons | 3,4-Difluorobenzaldehyde + Triethyl phosphonoacetate | Base (e.g., NaH, NaOMe) | Excellent (E)-stereoselectivity. wikipedia.org |

| Greener Steglich Esterification | 3,4-Difluorocinnamic acid + Ethanol (B145695) | EDC, DMAP (catalyst), Acetonitrile | Mild conditions, non-halogenated solvent. researchgate.net |

| Sonochemical Synthesis | 3,4-Difluorocinnamic acid + Ethanol | Acid catalyst + Ultrasonic irradiation | High efficiency, rapid reaction times. scispace.com |

Development of Advanced Stereoselective Synthetic Methodologies

Controlling stereochemistry is a cornerstone of modern organic synthesis. mdpi.com For Ethyl 3-(3,4-difluorophenyl)acrylate, this involves not only controlling the geometry of the alkene (E/Z) but also using it as a substrate in asymmetric reactions to create new stereocenters.

The stereospecific synthesis of (E)- and (Z)-acrylates can be achieved using methods like the base-mediated reaction of stereodefined ethyl 3-iodoacrylates with nucleophiles. nih.gov However, the more significant challenge lies in the asymmetric functionalization of the acrylate moiety. As an electron-deficient alkene, it is an ideal candidate for asymmetric conjugate addition reactions. The use of chiral organocatalysts or transition-metal complexes can facilitate the enantioselective addition of nucleophiles to the β-position, generating a new stereocenter.

Advanced strategies that could be applied include:

N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs are powerful organocatalysts capable of generating acyl anion equivalents and facilitating a range of asymmetric transformations. nih.govorganic-chemistry.orgproquest.com

Chiral Auxiliaries : Temporarily incorporating a chiral auxiliary into the molecule can direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com For instance, transesterification with a chiral alcohol followed by a diastereoselective reaction and subsequent removal of the auxiliary is a classic and effective strategy. numberanalytics.comresearchgate.net

Asymmetric Cycloadditions : The acrylate double bond can participate as a 2π component in various cycloaddition reactions. Palladium-catalyzed asymmetric [3+2] cycloadditions, for example, have been used with similar substrates to create chiral cyclopentanes with multiple stereocenters. thieme-connect.de

Table 2: Potential Advanced Stereoselective Methodologies

| Methodology | Principle | Potential Outcome | Example Catalyst/Reagent Type |

|---|---|---|---|

| Asymmetric Conjugate Addition | Enantioselective attack of a nucleophile at the β-carbon. | Creation of a β-stereocenter. | Chiral organocatalysts (e.g., prolinol derivatives), Chiral metal complexes. |

| Chiral Auxiliary Control | Temporary attachment of a chiral group to guide a diastereoselective reaction. wikipedia.org | High diastereoselectivity in additions or cycloadditions. | Evans oxazolidinones, 8-phenylmenthol. wikipedia.org |

| Asymmetric NHC Catalysis | Use of chiral N-heterocyclic carbenes to catalyze reactions. youtube.comyoutube.com | Enantioselective annulations or additions. | Chiral triazolium salts. organic-chemistry.org |

| Asymmetric Cycloaddition | Enantioselective formation of a cyclic product. thieme-connect.de | Creation of multiple stereocenters in a single step. | Chiral Lewis acids, Palladium-chiral ligand complexes. |

Investigation of Unconventional Reaction Pathways and Mechanisms

Moving beyond predictable transformations, researchers are exploring unconventional reaction pathways to access novel structures from simple precursors. For Ethyl 3-(3,4-difluorophenyl)acrylate, this involves leveraging its electronic properties and reactivity in non-traditional ways.

Photopolymerization : Fluorinated acrylates are valuable monomers in polymer science. researchgate.netacs.org The photopolymerization of Ethyl 3-(3,4-difluorophenyl)acrylate, initiated by radical photoinitiators, could lead to the formation of novel fluoropolymers. acs.orgkpi.ua These materials may possess desirable properties such as high thermal stability and low refractive indices, making them suitable for advanced coatings and optical applications. wikipedia.org

Electrochemical Cycloadditions : Anodic oxidation can convert the acrylate into an electrophilic radical cation, which can then undergo cycloaddition with other molecules. acs.org This metal- and catalyst-free method represents a green and efficient pathway to cyclopropane (B1198618) or cyclobutane (B1203170) derivatives.

[3+2] Cycloadditions : The reaction of acrylates with 1,3-dipoles is a powerful tool for synthesizing five-membered heterocycles. A notable example is the reaction with diazo compounds, often generated in situ from N-tosylhydrazones, to produce pyrazoline and pyrazole (B372694) derivatives under transition-metal-free conditions. rsc.orgresearchgate.netrsc.org

Table 3: Potential Unconventional Reaction Pathways

| Pathway | Description | Potential Product Type |

|---|---|---|

| Photopolymerization | Light-induced radical chain-growth polymerization of the acrylate monomer. acs.org | Fluorinated polyacrylate. |

| Electrochemical [2+2] Cycloaddition | Anodic oxidation to a radical cation followed by reaction with another alkene. acs.org | Substituted cyclobutanes. |

| [3+2] Cycloaddition with Diazo Compounds | Reaction with an in situ generated 1,3-dipole to form a five-membered ring. rsc.orgrsc.org | Pyrazole or pyrazoline derivatives. |

| Ene Reaction | Reaction as an enophile with an alkene containing an allylic hydrogen. libretexts.org | Functionalized linear alkenes. |

Expanding the Scope of Derivatization for Novel Molecular Architectures

The true value of a chemical building block lies in its versatility. Ethyl 3-(3,4-difluorophenyl)acrylate is a platform from which a vast array of more complex molecules can be constructed. Its dual functionality—an electrophilic double bond and an ester group—allows for a multitude of derivatization strategies.

Michael Acceptor Chemistry : The conjugated system makes the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including amines, thiols, and carbanions. pressbooks.publibretexts.orgyoutube.com This 1,4-conjugate addition is one of the most fundamental and reliable reactions for this class of compounds, enabling the introduction of diverse substituents.

Heterocycle Synthesis : This is a particularly fruitful area of research. Beyond the synthesis of pyrazoles with hydrazine (B178648) derivatives nih.govmdpi.com, Ethyl 3-(3,4-difluorophenyl)acrylate can react with other binucleophiles. For example, reaction with amidines or guanidines can yield dihydropyrimidinones, which are important heterocyclic scaffolds in medicinal chemistry.

Diels-Alder Reactions : As a dienophile, the acrylate can undergo [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene (B86901) rings. wikipedia.orgopenstax.org The difluorophenyl group would remain as a key substituent, influencing the properties of the resulting cyclic system.

Polymer Synthesis : As previously mentioned, the compound can serve as a monomer. The resulting polymer, poly(ethyl 3-(3,4-difluorophenyl)acrylate), would be a novel material whose properties (e.g., hydrophobicity, thermal stability, optical clarity) could be tailored for specialized applications in materials science. wikipedia.org

Table 4: Potential Derivatization Strategies and Resulting Architectures

| Strategy | Key Reagent(s) | Resulting Molecular Architecture | Key Reaction Type |

|---|---|---|---|

| β-Functionalization | Nucleophiles (e.g., R₂NH, RSH, Enolates) | β-Substituted propionates | Michael (1,4-Conjugate) Addition pressbooks.pub |

| Pyrazole Synthesis | Hydrazine or substituted hydrazines | Pyrazolidinones / Pyrazolones | Addition-Cyclization rsc.org |

| Cyclohexene Synthesis | Conjugated Dienes (e.g., 1,3-Butadiene) | Substituted cyclohexene carboxylates | Diels-Alder [4+2] Cycloaddition wikipedia.org |

| Polymer Formation | Photo- or thermal initiator | Fluorinated polyacrylate | Radical Polymerization acs.org |

Compound Name Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.